I-Peg5-OH

PROTAC synthesis Nucleophilic substitution PEGylation

In PROTAC synthesis, substituting I-PEG5-OH with less reactive bromo analogs compromises conjugation efficiency and yields. I-PEG5-OH's iodide leaving group provides superior reactivity for nucleophilic substitution, enabling faster kinetics under mild conditions with minimal byproduct formation. The terminal hydroxyl handle supports sequential conjugation for constructing heterobifunctional PROTACs. Monodisperse PEG5 chain (16-atom spacer) enables optimal ternary complex formation. ≥98% HPLC purity with GMP-grade availability.

Molecular Formula C10H21IO5
Molecular Weight 348.17 g/mol
Cat. No. B8095851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameI-Peg5-OH
Molecular FormulaC10H21IO5
Molecular Weight348.17 g/mol
Structural Identifiers
SMILESC(COCCOCCOCCOCCI)O
InChIInChI=1S/C10H21IO5/c11-1-3-13-5-7-15-9-10-16-8-6-14-4-2-12/h12H,1-10H2
InChIKeyZJOGBMNZJZJNAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

I-Peg5-OH PEG5 Linker for PROTACs


I-Peg5-OH (Iodo-PEG5-alcohol) is a heterobifunctional polyethylene glycol (PEG) linker comprising five ethylene oxide units, an iodide group at one terminus, and a hydroxyl group at the other . With a molecular formula of C₁₀H₂₁IO₅ and molecular weight of 348.18 g/mol, this compound serves as a building block in the synthesis of PROteolysis TArgeting Chimeras (PROTACs), heterobifunctional molecules that induce selective degradation of target proteins via the ubiquitin-proteasome system [1]. The hydrophilic PEG spacer enhances aqueous solubility, while the iodide functions as an excellent leaving group for nucleophilic substitution reactions, enabling efficient conjugation to ligand-bearing intermediates . The terminal hydroxyl group provides a versatile handle for further derivatization or activation prior to PROTAC assembly.

I-Peg5-OH vs. Halogenated PEG Linkers


Despite sharing the same PEG5 backbone length, halogenated PEG linkers such as I-Peg5-OH and Br-PEG5-OH are not interchangeable in PROTAC synthesis workflows. The iodide group in I-Peg5-OH exhibits substantially higher reactivity as a leaving group in nucleophilic substitution reactions compared to the bromide in Br-PEG5-OH, directly influencing conjugation efficiency, reaction yields, and the purity of intermediate constructs [1]. In PROTAC development, where the linker functions not as a passive tether but as an active modulator of ternary complex formation and degradation efficiency, even subtle differences in reaction kinetics can alter the final PROTAC's physicochemical properties and biological performance [2]. Substituting I-Peg5-OH with a less reactive bromo analog may require extended reaction times, elevated temperatures, or alternative coupling strategies that compromise sensitive warhead or E3 ligand functional groups. Furthermore, linker length—determined here by five PEG units—is a critical parameter; systematic variation of PEG unit count has been shown to produce order-of-magnitude differences in degradation potency (DC₅₀ values), underscoring that neither the halogen type nor the PEG chain length can be arbitrarily substituted without empirical validation [3].

I-Peg5-OH Evidence Guide


Iodide vs. Bromide Leaving Group

I-Peg5-OH contains an iodide leaving group, which is a superior leaving group in nucleophilic substitution reactions compared to the bromide group found in the direct analog Br-PEG5-OH . In halogenated PEG-mediated PEGylation reactions, the halogen serves as the leaving group during covalent attachment to target substrates; the intrinsic leaving group ability follows the order I > Br > Cl based on bond dissociation energies and polarizability [1]. This difference manifests as faster reaction kinetics and higher conversion yields under identical conditions, reducing the need for excess reagent and minimizing side reactions that can compromise sensitive functional groups on warhead or E3 ligand intermediates [2].

PROTAC synthesis Nucleophilic substitution PEGylation Leaving group reactivity

PEG5 Length for Ternary Complex Formation

I-Peg5-OH contains exactly five ethylene oxide repeat units, providing a chain length of 16 atoms (10 carbons + 5 oxygens + 1 terminal iodine attachment point) . Linkers with 5 PEG units fall within the empirically determined optimal range for many PROTAC targets, where lengths shorter than 12 atoms risk steric clash between the target protein and E3 ligase, while lengths exceeding 20 atoms may introduce excessive conformational entropy that destabilizes the ternary complex [1]. In a direct example, the PEG5-containing PROTAC CP5V (apcin-A-PEG5-VHL Ligand 1) achieved a DC₅₀ of 1.6 µM for Cdc20 degradation in both MCF7 and MDA-MB-231 breast cancer cell lines, demonstrating that PEG5 linkers can support potent and selective degradation activity when appropriately matched to target-E3 ligase pairs [2].

PROTAC linker optimization Ternary complex PEG linker length Protein degradation efficiency

LogP and tPSA Profile

I-Peg5-OH has a calculated LogP of 0.1 and a topological polar surface area (tPSA) of 57.2 Ų . For reference, Br-PEG5-OH exhibits a LogP of approximately 0.0–0.2 based on structural similarity. Both compounds share nearly identical tPSA values (~57–58 Ų). The LogP of 0.1 places I-Peg5-OH in the favorable range for balancing aqueous solubility with passive membrane permeability, consistent with Lipinski's Rule of Five guidelines (LogP <5, tPSA <140 Ų) [1]. While the calculated LogP difference between I-Peg5-OH and Br-PEG5-OH is minimal, the LogP value provides a benchmark for predicting how incorporation of this linker will affect the overall physicochemical profile of the final PROTAC construct.

PROTAC physicochemical properties LogP tPSA Oral bioavailability

Halogen-Independent PEG5 Solubility

Both I-Peg5-OH and Br-PEG5-OH share the identical hydrophilic PEG5 backbone consisting of five ethylene oxide units. PEG derivatives of this molecular weight range (300–400 Da) are generally freely soluble in water, DMSO, DMF, and dichloromethane [1]. The presence of the terminal halogen (iodo vs. bromo) does not materially alter the compound's hydrophilicity, as the dominant solubility determinant is the PEG chain length, not the halogen identity . Consequently, I-Peg5-OH and Br-PEG5-OH exhibit comparable aqueous solubility profiles, with the practical solubility of both compounds exceeding 10 mg/mL in DMSO and water-miscible organic solvents commonly used in bioconjugation workflows .

PEG linker solubility Aqueous solubility PROTAC linker handling PEG derivatives

I-Peg5-OH Application Scenarios


High-Efficiency PROTAC Library Synthesis

I-Peg5-OH is optimally deployed in parallel synthesis workflows for generating PROTAC libraries where rapid and complete conjugation is critical. The superior leaving group ability of iodide compared to bromide enables faster reaction kinetics under mild conditions, reducing the need for excess reagent and minimizing byproduct formation . This is particularly advantageous when working with expensive or synthetically complex warhead or E3 ligand intermediates, where maximizing conversion yield and minimizing purification steps directly impacts project timelines and material costs [1].

PROTAC Development for PEG5-Compatible Targets

Based on the demonstrated efficacy of PEG5-containing PROTACs such as CP5V, which achieved a DC₅₀ of 1.6 µM for Cdc20 degradation in breast cancer cell lines, I-Peg5-OH is well-suited for synthesizing PROTACs targeting proteins where a 16-atom linker length has been empirically validated . The five PEG unit spacing positions the target protein and E3 ligase within the optimal distance range (12–20 atoms) for ternary complex formation across a broad range of target-E3 ligase pairs, making this linker a rational first choice for exploratory PROTAC campaigns before undertaking extensive linker-length SAR optimization [1].

Hydroxyl-Directed Sequential Conjugation

The terminal hydroxyl group on I-Peg5-OH serves as a versatile synthetic handle for activation to NHS esters, mesylates, tosylates, or direct coupling to carboxyl-containing ligands via esterification . This feature enables sequential conjugation strategies where the iodide terminus is first used to attach the linker to one ligand component, followed by hydroxyl activation and coupling to the second ligand. Such stepwise assembly is essential for constructing heterobifunctional PROTACs with distinct warhead and E3 ligand moieties, providing synthetic flexibility that homobifunctional linkers (e.g., diiodo-PEG linkers) cannot offer [1].

GMP Production of PROTAC Intermediates

I-Peg5-OH is available with GMP-grade specifications from commercial suppliers, making it suitable for advancing PROTAC candidates from discovery into preclinical development and eventual clinical manufacturing . The consistent batch-to-batch purity (>98% by HPLC) and defined molecular weight (348.18 g/mol, monodisperse) meet the quality requirements for regulatory submissions, distinguishing this compound from polydisperse PEG reagents that introduce analytical and reproducibility challenges in late-stage development [1].

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